4-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide
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Overview
Description
The compound “4-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common feature in many pharmaceutical drugs . The molecule also contains a benzo[d]thiazol-2-yl group, which is a heterocyclic aromatic ring system that is often found in dyes and therapeutic agents .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings, a sulfonyl group, a nitro group, and an amide group. These functional groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. For example, the nitro group could be reduced to an amine, or the amide could be hydrolyzed to yield a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide, nitro, and sulfonyl groups would likely make the compound soluble in polar solvents .Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds related to "4-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide" often focuses on their synthesis and structural characterization. For example, Wang Yu (2008) explored the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, demonstrating the versatility of sulfonamide chemistry in drug synthesis (Wang Yu, 2008). Another study by A. El-Bardan (1992) involved the synthesis of novel alkyl [(substituted phenylsulfonyl)methyl]-3-nitrobenzoates and their sulfinyl derivatives, highlighting the structural diversity achievable with sulfonamide groups (A. El-Bardan, 1992).
Pharmacological Applications
Compounds with sulfonamide groups have been extensively studied for their pharmacological properties. T. K. Morgan et al. (1990) discussed the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides as potential class III agents, indicating the relevance of such compounds in developing new cardiac medications (T. K. Morgan et al., 1990). M. Rahman et al. (2014) synthesized N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives, evaluating them for diuretic, antihypertensive, and anti-diabetic activities, showcasing the potential of sulfonamide derivatives in treating multiple conditions (M. Rahman et al., 2014).
Future Directions
Properties
IUPAC Name |
4-ethylsulfonyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6S2/c1-3-28(24,25)12-6-4-10(5-7-12)16(21)19-17-18-15-13(26-2)8-11(20(22)23)9-14(15)27-17/h4-9H,3H2,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUIVBGAWAVYOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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